Cimigenoside is a natural compound primarily isolated from the aboveground parts of plants belonging to the Cimicifuga genus [, ]. While research on this compound is ongoing, it has demonstrated potential anti-tumor effects in preclinical studies [, ]. Specifically, Cimigenoside has been investigated for its potential role in addressing lung cancer and psoriasis [, ].
Cimigenoside is extracted from various species of the Cimicifuga genus, with Cimicifuga foetida being the most notable source. This plant has been utilized in traditional medicine for its anti-inflammatory and analgesic properties. The extraction processes often involve solvent extraction techniques, followed by purification steps to isolate the active glycoside.
Cimigenoside is classified as a triterpenoid saponin. Triterpenoids are a large group of chemical compounds composed of three terpenoid units. Saponins, which include glycosides, are known for their surfactant properties and ability to form complexes with cholesterol, which can influence various biological processes.
The synthesis of Cimigenoside can be approached through both natural extraction and synthetic methodologies. The natural extraction involves using solvents such as ethanol or methanol to isolate the compound from plant material.
For synthetic routes, researchers have explored various chemical reactions to construct the triterpenoid backbone and glycosidic moieties. One notable method includes:
The synthesis often requires advanced techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure.
Cimigenoside features a complex molecular structure typical of triterpenoid glycosides. Its molecular formula is , indicating it contains 30 carbon atoms, 50 hydrogen atoms, and 10 oxygen atoms.
The molecular weight of Cimigenoside is approximately 546.71 g/mol. The structure includes multiple hydroxyl groups and a glycosidic bond linking the sugar moiety to the aglycone part of the molecule.
Cimigenoside participates in several chemical reactions that contribute to its biological activity:
These reactions are often catalyzed by enzymes or occur under acidic or basic conditions in laboratory settings. Understanding these reactions is essential for developing methods to enhance its therapeutic efficacy.
Cimigenoside exhibits its pharmacological effects primarily through inhibition of specific cellular pathways involved in cancer progression and inflammation. Notably, it has been identified as a novel inhibitor of gamma-secretase, an enzyme involved in Notch signaling pathways critical for cell proliferation and differentiation.
Research indicates that Cimigenoside inhibits the proliferation and metastasis of human breast cancer cells by modulating the gamma-secretase/Notch axis, leading to reduced cell viability and increased apoptosis in cancer cells .
Relevant studies have shown that Cimigenoside maintains stability under various conditions, making it suitable for pharmaceutical applications .
Cimigenoside has significant potential in scientific research and therapeutic applications:
Cimigenoside (CAS 27994-11-2) is a cycloartane-type triterpenoid glycoside with the molecular formula C₃₅H₅₆O₉ and a molecular weight of 620.81 g/mol. Its structure comprises a characteristic 9,19-cycloartane skeleton with a β-D-xylopyranose unit attached at C-3. The aglycone, cimigenol, features four six-membered rings and one five-membered ring (cyclopropane), with hydroxyl groups at C-1, C-15, and C-24, and a 2-hydroxypropan-2-yl group at C-25 [3] [10]. Key stereochemical elements include the 8β,9β,10α,13α,14β configuration, confirmed via NMR and X-ray crystallography. The sugar moiety adopts a ᴰC₁ conformation, influencing its biological interactions [10].
Spectroscopic signatures include:
Property | Value/Description |
---|---|
Molecular Formula | C₃₅H₅₆O₉ |
CAS Registry | 27994-11-2 |
Molecular Weight | 620.81 g/mol |
Appearance | White to off-white crystalline solid |
Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
Glycosidic Linkage | β-1→3 (aglycone to xylose) |
Cimigenoside biosynthesis in Cimicifuga rhizomes initiates via the mevalonate (MVA) pathway, where acetyl-CoA is converted to 2,3-oxidosqualene. Cyclization of 2,3-oxidosqualene by oxidosqualene cyclase (OSC) generates cycloartenol, the foundational tetracyclic triterpene [10]. Subsequent modifications involve:
Environmental stressors (e.g., pathogen exposure) upregulate jasmonic acid signaling, inducing OSC and UGT expression. This pathway divergence explains structural variations between Asian (C. heracleifolia, C. dahurica) and North American (C. racemosa) species, as their biosynthetic enzymes exhibit differing substrate specificities [9] [10].
Efficient isolation of cimigenoside requires optimizing solvent polarity and extraction methods due to its moderate hydrophilicity:
Compound | Glycosylation Site | Sugar Unit | Plant Source |
---|---|---|---|
Cimigenoside | C-3 | β-D-Xylose | C. heracleifolia |
Cimiracemoside C | C-3 | β-D-Xylose | C. racemosa |
25-O-Methylcimigenoside | C-3 | β-D-Xylose | C. dahurica |
Actein | C-3 | β-D-Xylose | C. racemosa |
Cimigenoside serves as a chemotaxonomic marker for Asian Cimicifuga species. UPLC-Q-TOF/MS analyses reveal:
Evolutionary divergence (~100 MYA) between Asian and North American clades led to differential expression of:
Species | Geographic Origin | Cimigenoside Content (% Dry Weight) | Key Co-Compounds |
---|---|---|---|
C. heracleifolia | China, Korea, Russia | 1.2–1.8% | 25-Acetylcimigenoside, Shengmanol |
C. dahurica | Russia, Mongolia | 0.7–1.0% | 25-O-Methylcimigenoside |
C. foetida | China (Yunnan) | 0.6–0.9% | Cimifoetol, Fukinolic acid |
C. racemosa | Eastern North America | <0.05% | Actein, Cimiracemoside C |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7